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  • Product: 4-Chloro-7-methoxy-2H-chromen-2-one
  • CAS: 103676-94-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for 4-chloro-7-methoxy-2H-chromen-2-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chloro-7-methoxy-2H-chromen-2-one Introduction In the landscape of medicinal chemistry and materials science, substituted coumarins (2H-chromen-2-ones)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-chloro-7-methoxy-2H-chromen-2-one

Introduction

In the landscape of medicinal chemistry and materials science, substituted coumarins (2H-chromen-2-ones) represent a privileged scaffold, exhibiting a wide array of biological activities and photophysical properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic compounds in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 4-chloro-7-methoxy-2H-chromen-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report. It delves into the causal relationships between the molecular structure and the observed spectral features, explains the rationale behind experimental choices, and outlines a self-validating protocol using advanced 2D NMR techniques to ensure unambiguous spectral assignment.

Molecular Structure and Atom Numbering

To facilitate a clear and accurate discussion of the NMR data, the standard IUPAC numbering for the coumarin ring system is employed. The chlorine atom at position 4 and the methoxy group at position 7 significantly influence the electronic environment and, consequently, the chemical shifts of the nearby nuclei.

Caption: IUPAC numbering of the 4-chloro-7-methoxy-2H-chromen-2-one scaffold.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data is fundamentally dependent on a robust and well-documented experimental procedure. The following outlines a standard protocol for acquiring high-quality 1D and 2D NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of high-purity 4-chloro-7-methoxy-2H-chromen-2-one.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a standard 5 mm NMR tube.[1] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved and the solution is homogeneous. Sonication may be used to aid dissolution if necessary.

  • Instrumental Setup:

    • The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion, which is particularly useful for resolving complex spin systems in the aromatic region.[2]

    • The sample is placed in the spectrometer probe, which is maintained at a constant temperature, typically 25 °C (298 K).

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon atom. A wider spectral width is required compared to ¹H NMR.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

workflow cluster_workflow NMR Data Acquisition Workflow A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (e.g., 400 MHz) C->D E Acquire ¹H Spectrum D->E F Acquire ¹³C Spectrum D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectral Data for 4-chloro-7-methoxy-2H-chromen-2-one (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.45dJ = 8.6 Hz1HH-5
~ 6.88ddJ = 8.6, 2.4 Hz1HH-6
~ 6.82dJ = 2.4 Hz1HH-8
~ 6.40s-1HH-3
~ 3.87s-3H-OCH₃
Detailed Interpretation
  • Aromatic Region (δ 6.8-7.5 ppm): The protons on the benzene ring (H-5, H-6, and H-8) form an ABC spin system, characteristic of a 1,2,4-trisubstituted benzene ring.

    • H-5 (δ ~7.45): This proton appears as a doublet and is the most downfield of the aromatic signals. Its deshielding is primarily due to the anisotropic effect of the lactone carbonyl (C-2) and its proximity to the electronegative pyrone oxygen (O-1). It shows coupling only to H-6.

    • H-6 (δ ~6.88): This proton is shifted upfield relative to H-5. It appears as a doublet of doublets due to coupling with both H-5 (ortho-coupling, J ≈ 8.6 Hz) and H-8 (meta-coupling, J ≈ 2.4 Hz). The electron-donating methoxy group at C-7 provides significant shielding.

    • H-8 (δ ~6.82): This proton is the most shielded of the aromatic protons, appearing as a doublet due to the small meta-coupling to H-6. It is ortho to the electron-donating methoxy group, which strongly shields this position.

  • Olefinic Region (δ ~6.40 ppm):

    • H-3: In a typical unsubstituted coumarin, H-3 and H-4 appear as doublets.[4] However, the substitution of a chlorine atom at C-4 removes the adjacent proton, causing the H-3 signal to collapse into a sharp singlet. Its chemical shift is influenced by the adjacent carbonyl group and the electronegative chlorine atom.

  • Aliphatic Region (δ ~3.87 ppm):

    • -OCH₃: The three protons of the methoxy group are chemically equivalent and do not couple with any other protons, resulting in a sharp singlet integrated to 3H. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Table 2: ¹³C NMR Spectral Data for 4-chloro-7-methoxy-2H-chromen-2-one (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~ 163.5C-7
~ 159.8C-2 (C=O)
~ 155.4C-8a
~ 148.5C-4
~ 125.8C-5
~ 113.5C-4a
~ 112.9C-6
~ 111.8C-3
~ 101.2C-8
~ 56.1-OCH₃
Detailed Interpretation
  • Downfield Region (δ > 150 ppm):

    • C-7 (δ ~163.5): This is the most downfield carbon in the aromatic region, directly bonded to the highly electronegative oxygen of the methoxy group.

    • C-2 (δ ~159.8): This signal corresponds to the lactone carbonyl carbon, a characteristic chemical shift for α,β-unsaturated esters.[5]

    • C-8a (δ ~155.4): This quaternary carbon is adjacent to the pyrone oxygen (O-1), resulting in a downfield shift.

  • Midfield Region (δ 100-150 ppm):

    • C-4 (δ ~148.5): The carbon atom bearing the chlorine substituent. The electronegativity of chlorine and its position in the α,β-unsaturated system result in a significant downfield shift.

    • C-5 (δ ~125.8): This protonated aromatic carbon is the least shielded among C-5, C-6, and C-8.

    • C-4a, C-6, C-3 (δ ~113.5, ~112.9, ~111.8): These carbons resonate in a relatively crowded region. Their precise assignment requires 2D NMR techniques. C-6 and C-3 are protonated, while C-4a is a quaternary carbon, which typically shows a lower intensity signal.

    • C-8 (δ ~101.2): This carbon is strongly shielded by the ortho-methoxy group, causing it to appear significantly upfield compared to other aromatic carbons.

  • Upfield Region (δ < 100 ppm):

    • -OCH₃ (δ ~56.1): This signal is characteristic of the sp³-hybridized carbon of an aryl methyl ether.

Trustworthiness: A Self-Validating System with 2D NMR

While 1D NMR provides substantial data, unambiguous assignment, especially for complex isomers or crowded spectral regions, requires confirmation through 2D NMR experiments.[2] This multi-dimensional approach forms a self-validating system, ensuring the highest degree of confidence in the structural assignment.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A COSY spectrum would show a cross-peak between H-5 and H-6, and another between H-6 and H-8, confirming the connectivity of the aromatic spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link δ(H-3) to δ(C-3), δ(H-5) to δ(C-5), δ(H-6) to δ(C-6), δ(H-8) to δ(C-8), and the methoxy protons to the methoxy carbon.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton and confirming substituent positions. It shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

    • -OCH₃ Protons: A strong correlation to C-7 would definitively confirm the position of the methoxy group.

    • H-3: Correlations to C-2, C-4, and C-4a.

    • H-5: Correlations to C-4, C-7, and C-8a.

    • H-8: Correlations to C-6, C-7, and C-8a.

logic cluster_logic Structure Elucidation Logic A 1D ¹H NMR (Proton Environments & Coupling) C 2D COSY (H-H Connectivity) A->C D 2D HSQC (Direct C-H Attachment) A->D B 1D ¹³C NMR (Carbon Skeleton) B->D E 2D HMBC (Long-Range C-H Connectivity) C->E D->E F Unambiguous Structure Confirmation E->F

Caption: Logical workflow for unambiguous structural assignment using NMR.

Conclusion

The comprehensive NMR analysis of 4-chloro-7-methoxy-2H-chromen-2-one demonstrates the power of modern spectroscopy in chemical characterization. The ¹H spectrum is defined by a three-proton aromatic ABC system, a singlet for the olefinic H-3 due to 4-substitution, and a characteristic methoxy singlet. The ¹³C spectrum reflects the electronic effects of the lactone, chloro, and methoxy functionalities, with key signals for the carbonyl carbon (C-2) and the oxygen-bearing carbons C-7 and C-8a. By integrating 1D spectral interpretation with a logical 2D NMR workflow (COSY, HSQC, and HMBC), a robust, self-validating, and unambiguous structural elucidation is achieved. This detailed approach is indispensable for ensuring the chemical integrity of novel compounds in research and development.

References

  • Technical Support Center: Interpreting Complex NMR Spectra of Coumarin Deriv
  • Dharmatti, S. S., et al. "Proton magnetic resonance in coumarins." Proceedings of the Indian Academy of Sciences-Section A. Vol. 56. No. 2. Springer India, 1962.
  • NMR Solvents - Sigma-Aldrich.
  • 13C-NMR Data from Coumarins
  • Sharma, J. C. "13 C-NMR Studies of Some Heterocyclically Substituted Chromones." Asian Journal of Chemistry, vol. 10, no. 2, 1998, pp. 1471-1474.
  • Explore High-Quality NMR Solvents: CDCl3, DMSO-d6, CD3OD & More.
  • 13C NMR Chemical Shift - Oregon St

Sources

Exploratory

4-chloro-7-methoxy-2H-chromen-2-one CAS 103676-94-4 material safety data

An In-Depth Technical Guide to the Safe Handling and Application of 4-chloro-7-methoxy-2H-chromen-2-one (CAS 103676-94-4) Chemical Identity and Physicochemical Properties 4-chloro-7-methoxy-2H-chromen-2-one is a substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Application of 4-chloro-7-methoxy-2H-chromen-2-one (CAS 103676-94-4)

Chemical Identity and Physicochemical Properties

4-chloro-7-methoxy-2H-chromen-2-one is a substituted coumarin, a class of compounds widely used as scaffolds in medicinal chemistry and materials science.[1] Its identity and estimated physical properties are summarized below.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-chloro-7-methoxy-2H-chromen-2-oneN/A
CAS Number 103676-94-4N/A
Molecular Formula C₁₀H₇ClO₃Calculated
Molecular Weight 210.61 g/mol [2]
Canonical SMILES COC1=CC2=C(C=C1)C(=O)OC=C2ClN/A

Table 2: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Appearance White to off-white crystalline solid.General appearance of coumarin derivatives.[3]
Melting Point Not determined.N/A
Boiling Point > 300 °CGeneral characteristic of coumarins.[3]
Solubility Soluble in organic solvents (DMSO, Chloroform); sparingly soluble in water.Based on solubility data for analogous 7-methoxycoumarins.[3]

Potential Hazard Profile and Toxicological Assessment

Given the absence of specific data for CAS 103676-94-4, this section outlines a potential hazard profile based on GHS classifications for structurally related compounds. The primary analogs used for this assessment include 4-chloromethyl-7-methoxy-chromen-2-one and other substituted coumarins.

From a mechanistic standpoint, the coumarin core and its substituents can interact with biological systems. The chloro- and methoxy- groups modify the molecule's reactivity and lipophilicity, potentially influencing its toxicological profile. Researchers should operate under the assumption that this compound possesses the hazards listed below until definitive data becomes available.

Table 3: Potential GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard StatementBasis (Analog CAS)
Acute Toxicity, Oral (Category 4)pictogramWarning H302: Harmful if swallowed.41295-55-0[4], General SDS
Skin Irritation (Category 2)pictogramWarning H315: Causes skin irritation.41295-55-0[4], General SDS
Serious Eye Damage/Irritation (Category 2A)pictogramWarning H319: Causes serious eye irritation.General SDS[5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationpictogramWarning H335: May cause respiratory irritation.41295-55-0[4], General SDS

Toxicological Summary:

  • Oral Toxicity: Harmful if swallowed, based on data from multiple analogs.[4][6] Ingestion may lead to adverse effects. Do not eat, drink, or smoke when using this product.

  • Dermal Exposure: Expected to cause skin irritation.[4] Prolonged or repeated contact should be avoided.

  • Eye Contact: Poses a risk of serious eye irritation.[2] Appropriate eye protection is mandatory.

  • Inhalation: May cause respiratory tract irritation upon inhalation of dust.[4] Work should be conducted in a well-ventilated area, preferably within a fume hood.

No component of similar products is listed as a carcinogen by IARC, NTP, or OSHA.[7] The chemical, physical, and toxicological properties have not been thoroughly investigated for the target compound.[8]

Risk Mitigation and Exposure Control Workflow

A multi-layered approach, prioritizing engineering controls followed by personal protective equipment (PPE), is essential for safely handling 4-chloro-7-methoxy-2H-chromen-2-one.

Engineering Controls
  • Primary Containment: All weighing and solution preparation activities should be conducted within a certified chemical fume hood to prevent inhalation of dust and aerosols.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain air quality.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the scale and nature of the experiment. The following protocol provides a baseline for safe handling.

  • Hand Protection: Wear standard nitrile gloves. For extended procedures or when handling solutions, consider double-gloving to minimize the risk of chemical breakthrough.[7]

  • Eye Protection: Use ANSI-rated (or equivalent) safety glasses with side shields at a minimum. When there is a splash hazard, switch to chemical splash goggles.[9]

  • Body Protection: A standard flame-resistant laboratory coat should be worn and kept fully fastened.

  • Respiratory Protection: If work outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with a particulate filter appropriate for chemical dusts must be used.

PPE_Selection_Workflow cluster_0 Experimental Conditions cluster_1 PPE Requirements start Assess Task task_scale Scale of Work? start->task_scale task_type Solid or Solution? task_scale->task_type < 1 gram (Analytical) ppe_high Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles task_scale->ppe_high > 1 gram (Preparative) ppe_low Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses task_type->ppe_low Solid (Weighing in hood) task_type->ppe_high Solution (Handling/Splash risk) respirator Add Respirator if Fume Hood is Not Used ppe_low->respirator Outside Hood ppe_high->respirator Outside Hood

Caption: PPE selection workflow based on experimental scale and physical form.

Safe Handling, Storage, and Disposal Protocols

Laboratory Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) before handling the compound.

  • Aliquotting Solid: Gently scoop the compound from its container onto weigh paper or into a tared vial. Avoid any actions that could generate dust.

  • Dissolution: If preparing a solution, add the solvent to the flask containing the solid. Use a magnetic stirrer or gentle swirling to aid dissolution.

  • Post-Handling: After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol). Wash hands thoroughly after handling, even if gloves were worn.[7]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents.

  • Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).

Decontamination and Disposal
  • Waste Disposal: Dispose of unused material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[7]

  • Spill Cleanup: In case of a spill, follow the emergency procedures outlined in Section 5.0.

Emergency Procedures: A Self-Validating Response System

In the event of an accidental release or exposure, a rapid and structured response is critical.

Emergency_Response cluster_incident Incident Occurs cluster_response Immediate Response Actions cluster_actions Mitigation & First Aid cluster_conclusion Post-Incident incident Spill or Exposure Detected evacuate Alert others & Evacuate Area (if necessary) incident->evacuate ppe Don appropriate PPE evacuate->ppe assess Assess spill size & nature ppe->assess spill_solid Solid Spill: Cover with absorbent. Carefully sweep up. Place in sealed container. assess->spill_solid Solid spill_liquid Liquid Spill: Cover with absorbent. Collect and place in sealed container. assess->spill_liquid Liquid skin_contact Skin Contact: Remove contaminated clothing. Rinse skin with water/shower. assess->skin_contact Skin Exposure eye_contact Eye Contact: Rinse with plenty of water. Remove contact lenses. Call ophthalmologist. assess->eye_contact Eye Exposure inhalation Inhalation: Move to fresh air. assess->inhalation Inhalation decon Decontaminate Area spill_solid->decon spill_liquid->decon medical Seek Medical Attention (Show SDS/Guide) skin_contact->medical eye_contact->medical inhalation->medical dispose Dispose of waste properly decon->dispose report Report Incident dispose->report medical->report

Caption: Flowchart for emergency response to spills and exposures.

First-Aid Measures
  • General Advice: Show this safety guide to the doctor in attendance.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower. Consult a physician.[10]

  • In Case of Eye Contact: Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[10]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases or vapors may be released, including carbon oxides and hydrogen chloride gas.[11]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[7]

References

  • PubChem. 4-Chloromethyl-7-methoxy-chromen-2-one (CID 908367). National Center for Biotechnology Information. [Link]

  • Safety-Kleen Systems, Inc. Safety Data Sheet: ArmaKleen™ M-HP-2 Concentrate. [Link]

  • CHAMAELEON PRODUCTION. SAFETY DATA SHEET according to 1907/2006/EC, Article 31. [Link]

  • PubChem. 4-(chloromethyl)-7-hydroxy-2H-chromen-2-one (CID 5398846). National Center for Biotechnology Information. [Link]

  • SVB. Safety Data Sheet. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • PubChem. 4-(hydroxymethyl)-7-methoxy-2H-chromen-2-one (CID 609819). National Center for Biotechnology Information. [Link]

  • Kleiberit. Safety Data Sheet. [Link]

  • Journal of Chemical and Pharmaceutical Research. Antibacterial activity of coumarine derivatives.... [Link]

  • Becerra, D., Portilla, J., & Castillo, J.-C. (2021). 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. Molbank, 2021(4), M1279. [Link]

  • The Good Scents Company. 7-methoxycoumarin. [Link]

  • MDPI. 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate. [Link]

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Foundational

pharmacological potential of 7-methoxy-2H-chromen-2-one coumarin scaffolds

Whitepaper: Pharmacological Potential and Mechanistic Profiling of the 7-Methoxy-2H-Chromen-2-One Scaffold Executive Summary Coumarins represent a privileged class of oxygenated heterocyclic polyphenolic compounds derive...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Pharmacological Potential and Mechanistic Profiling of the 7-Methoxy-2H-Chromen-2-One Scaffold

Executive Summary

Coumarins represent a privileged class of oxygenated heterocyclic polyphenolic compounds derived via the complex, multi-branched phenylpropanoid biosynthetic pathway[1]. Within this diverse family, the 7-methoxy-2H-chromen-2-one scaffold—commonly known as Herniarin—stands out due to its unique structural and electronic properties. As a Senior Application Scientist in drug development, I have observed that the simple methoxy substitution at the C-7 position fundamentally alters the lipophilicity and target-binding kinetics of the benzopyrone ring[2]. This in-depth technical guide dissects the pharmacological potential of this scaffold, emphasizing its role in oncology and inflammation, and provides field-proven, self-validating protocols for rigorous preclinical evaluation.

Mechanisms of Action & Target Pathways

Metabolic Reprogramming in Oncology

The massive tumor burden following breast cancer initiation requires a constant supply of energy, typically achieved by reprogramming lipid and glucose metabolism (the Warburg effect)[3]. The 7-methoxy-2H-chromen-2-one scaffold directly counters this by acting as a potent modulator of the Liver X Receptor-α/β (LXR-α/β)[3]. In silico and in vivo studies in Sprague-Dawley rat models demonstrate that Herniarin significantly alleviates the overexpression of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCoAR), PI3K, and Akt[3]. By upregulating LXR (α and β) and Maf1, the scaffold effectively re-establishes lipid homeostasis, starves the tumor of biomass precursors, and halts mammary carcinogenesis[3].

LXR_Pathway Herniarin Herniarin (7-methoxy-2H-chromen-2-one) LXR LXR-α/β Activation Herniarin->LXR Upregulates HMGCoAR HMG-CoA Reductase Herniarin->HMGCoAR Inhibits (IC50 103.1 nM) PI3K PI3K Signaling LXR->PI3K Downregulates Lipid Lipid Metabolism Normalization HMGCoAR->Lipid Reduces Lipogenesis Akt Akt Phosphorylation PI3K->Akt Blocks Maf1 Maf1 Upregulation Akt->Maf1 Relieves Repression Tumor Mammary Carcinogenesis Arrest Maf1->Tumor Suppresses Growth Lipid->Tumor Starves Energy

Fig 1: Herniarin-mediated LXR-α/β-PI3K-Akt-Maf1 signaling pathway in mammary carcinogenesis.

Anti-Inflammatory and Immunomodulatory Networks

Coumarins are heavily implicated in the regulation of inflammatory responses. Spatial metabolomics and network pharmacology have revealed that coumarin derivatives target key inflammatory mediators, including TNF, PTGS2 (COX-2), and NF-κB pathways[4]. Specifically, 7-methoxy-2H-chromen-2-one analogues have been shown to attenuate inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin 6 (IL-6), as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[5].

Quantitative Pharmacological Data

To facilitate rapid comparison for drug development professionals, the functional metrics of the 7-methoxy-2H-chromen-2-one scaffold are summarized below:

Pharmacological TargetScaffold / DerivativeActivity MetricBiological ModelReference
HMG-CoA Reductase Herniarin (7-methoxycoumarin)IC50 = 103.1 nMIn vitro enzymatic assay[3]
Mammary Carcinogenesis Herniarin (7-methoxycoumarin)Effective Dose = 20-40 mg/kgIn vivo Sprague-Dawley rats[3]
TNF-α / NO Production 7-methoxycoumarin analoguesIC50 = 26.9 - 53.2 μMIn vitro LPS-induced BV-2 cells[5]

Experimental Methodologies & Protocols

As an application scientist, ensuring the trustworthiness of experimental data requires designing self-validating systems. Coumarins inherently possess fluorescent properties (often emitting blue fluorescence under UV light)[6], which can severely interfere with standard colorimetric or fluorometric assays. Therefore, causality must drive our protocol design—we employ orthogonal validation to separate true biological activity from assay interference.

Protocol 1: Orthogonal Evaluation of HMG-CoA Reductase Inhibition

Objective: To quantify the inhibitory potential of Herniarin on HMGCoAR while controlling for intrinsic scaffold fluorescence.

  • Primary Spectrophotometric Screening: Prepare the catalytic domain of human HMGCoAR. Incubate with varying concentrations of Herniarin (10 nM to 1 μM) and NADPH.

    • Causality & Trustworthiness: We measure the decrease in absorbance at 340 nm (NADPH consumption) rather than using a fluorometric substrate. This explicitly avoids the emission overlap from the 7-methoxycoumarin core, preventing false-positive inhibition readings.

  • In Vitro Cell-Based Validation: Treat MCF-7 breast cancer cells with the calculated IC50 dose for 24 hours[7].

  • RT-qPCR and Western Blot: Extract RNA and protein. Quantify HMGCoAR and downstream lipogenic genes (fatty acid synthase, acetyl-CoA carboxylase 1)[3].

    • Causality & Trustworthiness: Relying solely on enzymatic assays is insufficient for this scaffold. By quantifying mRNA and protein levels, we validate that the scaffold not only inhibits the enzyme's active site but also downregulates its expression via the LXR-α/β pathway[3].

Protocol 2: LPS-Induced Macrophage Assay for Anti-inflammatory Screening

Objective: To assess the suppression of TNF-α and NO by 7-methoxy-2H-chromen-2-one derivatives[5].

  • Cell Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at 1×105 cells/well. Incubate for 24 hours.

  • Pre-treatment and Induction: Pre-treat cells with the coumarin compound (10-100 μM) for 2 hours, followed by stimulation with 1 μg/mL LPS for 24 hours.

    • Causality & Trustworthiness: Pre-treatment ensures the compound occupies target receptors (e.g., NF-κB pathway components) prior to the massive inflammatory cascade triggered by LPS. This allows us to measure true preventative inhibition rather than mere cytotoxicity.

  • Biomarker Quantification: Quantify NO in the supernatant using the Griess reagent. Quantify TNF-α using a sandwich ELISA[5].

  • Viability Counter-Screen: Perform an MTT colorimetric assay on the remaining cells[8].

    • Causality & Trustworthiness: A reduction in NO or TNF-α could simply be due to cell death. The MTT counter-screen is a mandatory self-validating step that normalizes anti-inflammatory efficacy against cell viability, ensuring the scaffold is immunomodulatory, not cytotoxic.

Protocol_Workflow Step1 1. Compound Prep Synthesize & Purify Herniarin Step2 2. Cell Culture RAW 264.7 / MCF-7 Seeding Step1->Step2 Step3 3. Dosing Pre-treatment & Target Induction Step2->Step3 Step4 4. Orthogonal Assays RT-qPCR & Viability Screen Step3->Step4 Step5 5. Data Synthesis Target Validation & IC50 Step4->Step5

Fig 2: Self-validating experimental workflow for evaluating coumarin scaffold pharmacology.

References

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Sources

Exploratory

Engineering 4-Substituted 7-Methoxycoumarin Derivatives: A Technical Guide to Structure-Activity Relationships and Biological Mechanisms

Executive Summary The benzopyrone (coumarin) scaffold is a privileged structure in medicinal chemistry, exhibiting a pleiotropic pharmacological profile. Among its derivatives, 4-substituted 7-methoxycoumarins have emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzopyrone (coumarin) scaffold is a privileged structure in medicinal chemistry, exhibiting a pleiotropic pharmacological profile. Among its derivatives, 4-substituted 7-methoxycoumarins have emerged as highly potent, tunable molecules. The methoxy substitution at the C-7 position critically enhances lipophilicity and cellular membrane permeability, while functionalization at the C-4 position dictates target specificity—ranging from selective apoptosis induction in oncology to targeted antimicrobial and anti-inflammatory action. Furthermore, the inherent fluorescence of the 7-methoxycoumarin core enables real-time intracellular tracking, making these compounds invaluable as both therapeutics and theranostic prodrugs.

This whitepaper synthesizes the mechanistic foundations, structure-activity relationships (SAR), and validated experimental workflows for evaluating the biological activity of these versatile derivatives.

Structural Rationale: The 7-Methoxycoumarin Scaffold

The rational design of coumarin derivatives relies heavily on understanding the physicochemical impact of specific functional groups.

  • The 7-Methoxy Advantage: The addition of a methoxy group (-OCH₃) at the C-7 position significantly increases the overall lipophilicity of the molecule compared to its hydroxylated counterpart (umbelliferone). This modification facilitates rapid passive diffusion across the phospholipid bilayer, ensuring high intracellular concentrations. Additionally, the electron-donating nature of the methoxy group enhances the quantum yield of the coumarin fluorophore, making it an excellent candidate for live-cell imaging [1].

  • C-4 Substitution Dynamics: The C-4 position is synthetically accessible via Pechmann condensation or Mannich reactions. Because it projects outward from the planar benzopyrone core, bulky or highly functionalized groups (e.g., geranyloxy, triazoles, oxadiazoles, or aryl groups) can be introduced here without sterically hindering the core's ability to intercalate with DNA or bind to flat hydrophobic enzyme pockets.

Mechanistic Pathways of Biological Activity

Anticancer Efficacy & Apoptotic Induction

4-substituted 7-methoxycoumarin derivatives are potent inducers of apoptosis in various malignancies, including colorectal (SW480), lung (A549), and breast (MCF-7) cancer cell lines.

Mechanism of Action: Compounds such as 5-geranyloxy-7-methoxycoumarin trigger apoptosis via both intrinsic (mitochondrial) and extrinsic pathways. They act by upregulating the tumor suppressor gene p53, which in turn upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane potential, leading to Cytochrome C release and the subsequent activation of the Caspase-9/3 cascade [2]. Furthermore, bulky hydrophobic substitutions at the C-4 position have been shown to act as potent inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), a critical anti-apoptotic member of the Bcl-2 family that frequently drives chemoresistance [3].

ApoptosisPathway Coumarin 4-Substituted 7-Methoxycoumarin p53 p53 Activation Coumarin->p53 Bcl2 Bcl-2 (Inhibited) Coumarin->Bcl2 Bax Bax (Upregulated) p53->Bax Mito Mitochondrial Cytochrome C Release Bcl2->Mito Bax->Mito Caspase9 Caspase-9 (Initiator) Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Cellular Apoptosis Caspase3->Apoptosis

Fig 1: Intrinsic apoptotic signaling pathway induced by 4-substituted 7-methoxycoumarins.

Anti-inflammatory & Antimicrobial Modulation

When the C-4 position is substituted with nitrogen-rich heterocycles (e.g., 1,2,4-triazoles or 1,3,4-oxadiazoles), the biological profile shifts toward anti-inflammatory and antimicrobial activity. Recent studies demonstrate that 4-methyl-7-methoxycoumarin derivatives linked to triazoles exhibit anti-inflammatory activity comparable to indomethacin by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These derivatives also show moderate to strong minimum inhibitory concentrations (MIC) against S. aureus and E. coli by disrupting bacterial cell membrane integrity [4].

Fluorescent Prodrug Delivery Systems

The intrinsic fluorescence of the 7-methoxycoumarin core allows it to function as a "smart" protecting group. For instance, 7-methoxycoumarin-3-carboxylic acid ester derivatives are utilized as cell-cleavable protecting groups for highly polar phosphonate drugs. Upon intracellular entry, nonspecific esterases cleave the coumarin moiety, releasing the active drug payload while simultaneously generating a fluorescent signal. This allows researchers to quantify cellular uptake and prodrug activation kinetics in real-time without washing steps [1].

SARWorkflow Core 7-Methoxycoumarin Core (High Lipophilicity) Sub4_Methyl 4-Methyl/Ester Sub (Fluorescent Probe) Core->Sub4_Methyl Sub4_Aryl 4-Aryl/Geranyloxy (Anticancer/Mcl-1) Core->Sub4_Aryl Sub4_Triazole 4-Triazole/Oxadiazole (Anti-inflammatory) Core->Sub4_Triazole Assay1 Cell Uptake & Prodrug Tracking Sub4_Methyl->Assay1 Assay2 Apoptosis & Cytotoxicity Assays Sub4_Aryl->Assay2 Assay3 COX/LOX & Antimicrobial Screens Sub4_Triazole->Assay3

Fig 2: SAR logic tree mapping C-4 substitutions to their corresponding biological screening workflows.

Structure-Activity Relationship (SAR) Data

The following table summarizes quantitative biological data for key 4-substituted 7-methoxycoumarin derivatives, illustrating how specific C-4 modifications dictate potency and target engagement.

Compound Class / SubstitutionPrimary Biological TargetCell Line / ModelEfficacy Metric (IC₅₀ / EC₅₀)Key Mechanistic Insight
5-Geranyloxy-7-methoxycoumarin Apoptotic Pathways (p53/Bax)SW480 (Colon Cancer)IC₅₀ ≈ 25 µMInduces G0/G1 cell cycle arrest and activates Caspase-3/8[2].
4-Trifluoromethyl-6,7-dihydroxycoumarin analogs Mcl-1 ProteinFluorescence Polarization AssayKᵢ = 0.21 µMHydrophobic C-4 substitution drastically enhances Mcl-1 binding affinity [3].
4-Methyl-7-methoxycoumarin-triazole COX/LOX EnzymesCarrageenan-induced paw edemaComparable to IndomethacinTriazole ring acts as a pharmacophore for anti-inflammatory target binding [4].
7-Methoxycoumarin-3-carboxylic acid ester Intracellular Esterases (Prodrug)Vγ9Vδ2 T cellsEC₅₀ = 0.018 µMRapid intracellular cleavage releases phosphonate payload; >1000x potency increase [1].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for assessing the biological activity of these derivatives.

Protocol A: Real-Time Apoptosis Profiling via Flow Cytometry (Annexin V/PI)

Causality: Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the specific apoptotic mechanism of 4-substituted coumarins rather than generic necrotic toxicity.

  • Cell Seeding: Seed SW480 or A549 cells in a 6-well plate at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the synthesized 4-substituted 7-methoxycoumarin derivative at varying concentrations (e.g., 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine, 1 µM).

  • Incubation: Incubate for 24 to 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization (use EDTA-free trypsin to preserve membrane integrity). Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 590 nm for PI).

  • Validation: Calculate the percentage of early apoptotic (Annexin V+/PI-) vs. late apoptotic (Annexin V+/PI+) cells to confirm the mechanism.

Protocol B: Intracellular Prodrug Cleavage & Fluorescence Tracking

Causality: Because 7-methoxycoumarin esters are fluorescent, their intracellular cleavage can be tracked. The intact ester is highly lipophilic and enters the cell; esterase cleavage traps the polar metabolite inside, resulting in a quantifiable fluorescent signal that correlates directly with payload release.

  • Preparation: Seed target cells (e.g., K562 or T-cells) at 1×105 cells/mL in clear-bottom, black 96-well plates.

  • Dosing: Introduce the 7-methoxycoumarin-protected prodrug at 1 µM to 10 µM concentrations.

  • Kinetic Tracking: Place the plate in a live-cell imaging system or a microplate reader equipped with a violet laser (Ex: ~355 nm, Em: ~405 nm).

  • Measurement: Record fluorescence intensity every 10 minutes for 4 hours without washing the cells (No-wash assay).

  • Validation (LC-MS): To validate that the fluorescence correlates with actual drug release, lyse a parallel set of treated cells at the 2-hour mark using cold methanol. Centrifuge at 14,000 x g to precipitate proteins, and analyze the supernatant via LC-MS to quantify the presence of the free (unprotected) payload.

References

  • Wiemer, A. J., et al. (2016). Evaluation of a 7-methoxycoumarin-3-carboxylic acid ester derivative as a fluorescent, cell-cleavable, phosphonate protecting group. ChemBioChem, 17(1), 52–55. Available at:[Link]

  • Xia, Y. L., et al. (2021). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. Bioorganic & Medicinal Chemistry, 29, 115851. Available at:[Link]

  • Elbastawesy, M. A. I., et al. (2026). Synthesis and biological evaluation of some new coumarin derivatives as potential antimicrobial, analgesic and anti-inflammatory agents. Der Pharma Chemica. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-chloro-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals Introduction 4-chloro-7-methoxycoumarin is a substituted coumarin derivative of significant interest in medicinal chemistry and materials science due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-chloro-7-methoxycoumarin is a substituted coumarin derivative of significant interest in medicinal chemistry and materials science due to the unique photophysical and biological properties imparted by its substituent groups. A thorough understanding of its behavior under mass spectrometric analysis is paramount for its accurate identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the fragmentation patterns of 4-chloro-7-methoxycoumarin under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights into the underlying fragmentation mechanisms and providing practical experimental protocols.

Core Principles of Coumarin Fragmentation

The fragmentation of the coumarin nucleus generally proceeds through a series of characteristic neutral losses. The most common primary fragmentation event is the loss of a carbon monoxide (CO) molecule from the pyranone ring, leading to the formation of a stable benzofuran radical cation.[1][2] Subsequent fragmentations can involve further losses of CO or other small molecules, depending on the nature and position of the substituents on the coumarin core. The presence of substituents, such as the chloro and methoxy groups in 4-chloro-7-methoxycoumarin, introduces additional and often competing fragmentation pathways, which can be diagnostic for the structure of the molecule.

Electron Ionization (EI) Fragmentation of 4-chloro-7-methoxycoumarin

Under the high-energy conditions of Electron Ionization (EI), 4-chloro-7-methoxycoumarin is expected to produce a rich fragmentation spectrum, providing significant structural information. The molecular ion (M+) will be readily observed, and its isotopic pattern, with a prominent M+2 peak at approximately one-third the intensity of the M+ peak, will be characteristic of a monochlorinated compound.

The primary fragmentation pathways are anticipated to be:

  • Loss of a Methyl Radical (•CH3): The initial loss of a methyl radical from the 7-methoxy group is a highly favored fragmentation pathway for methoxy-substituted coumarins. This results in the formation of a stable quinone-like structure.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, a sequential loss of carbon monoxide is expected. This is a hallmark fragmentation of the coumarin ring system.

  • Loss of a Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond can also occur, leading to a fragment ion corresponding to the 7-methoxycoumarin radical cation.

  • Concerted Loss of CH3 and CO: A concerted loss of a methyl radical and a carbon monoxide molecule is also a plausible fragmentation pathway.

Predicted EI Fragmentation Summary
m/z (relative) Proposed Fragment Neutral Loss Notes
210/212[M]+• -Molecular ion; characteristic 3:1 isotopic pattern for chlorine.
195/197[M - •CH3]+•CH3Loss of a methyl radical from the methoxy group.
182[M - CO]+•COLoss of carbon monoxide from the pyranone ring.
175[M - Cl]+•ClLoss of a chlorine radical.
167/169[M - •CH3 - CO]+•CH3, COSequential loss of a methyl radical and carbon monoxide.
154[M - CO - CO]+•2COSequential loss of two carbon monoxide molecules.
139/141[M - •CH3 - CO - CO]+•CH3, 2COFurther fragmentation after initial methyl and CO loss.
EI Fragmentation Pathway Diagram

EI_Fragmentation M [M]+• m/z 210/212 F1 [M - •CH3]+ m/z 195/197 M->F1 - •CH3 F2 [M - CO]+• m/z 182 M->F2 - CO F3 [M - Cl]+ m/z 175 M->F3 - •Cl F4 [M - •CH3 - CO]+ m/z 167/169 F1->F4 - CO F5 [M - CO - CO]+• m/z 154 F2->F5 - CO ESI_Fragmentation MH [M+H]+ m/z 211/213 P1 [M+H - CO]+ m/z 183/185 MH->P1 - CO P2 [M+H - •CH3]+ m/z 196/198 MH->P2 - •CH3 P3 [M+H - CH3Cl]+ m/z 161 MH->P3 - CH3Cl

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-chloro-7-methoxycoumarin.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

  • Sample Preparation:

    • Dissolve a known amount of 4-chloro-7-methoxycoumarin in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

    • If analyzing a complex matrix, an appropriate extraction and clean-up procedure, such as solid-phase extraction (SPE), may be necessary. [3]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is recommended. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250-280 °C.

    • Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10-20 °C/min.

      • Hold at 280 °C for 5-10 minutes. [4]

  • MS Conditions (EI):

    • Ionization Energy: 70 eV. [4] * Ion Source Temperature: 230 °C. [4] * Transfer Line Temperature: 280 °C. [4] * Mass Range: m/z 40-400.

    • Scan Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for targeted quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is a general guideline for ESI-MS analysis and should be optimized for the specific instrument.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation of coumarins.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to the initial conditions for re-equilibration. A starting point could be 10% B, increasing to 90% B over 10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.0-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

    • Mass Range: m/z 50-500.

    • Fragmentation (for MS/MS): Collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized to achieve the desired degree of fragmentation (typically in the range of 10-40 eV).

Conclusion

The mass spectrometric fragmentation of 4-chloro-7-methoxycoumarin is a predictable process governed by the inherent stability of the coumarin nucleus and the electronic effects of its substituents. Under EI, the fragmentation is extensive, providing a detailed fingerprint of the molecule. ESI, coupled with tandem mass spectrometry, offers a more controlled fragmentation, which is ideal for structural confirmation and quantification. The experimental protocols provided herein serve as a robust starting point for the analysis of this and related coumarin derivatives, enabling researchers to confidently identify and characterize these important compounds in their work.

References

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.
  • Kutney, J. P., et al. "The Mass Spectrometry of Coumarins." Organic Mass Spectrometry, vol. 5, no. 2, 1971, pp. 249-261.
  • Concannon, P., and W. F. Smyth. "A study of the electrospray ionisation of selected coumarin derivatives and their subsequent fragmentation using an ion trap mass spectrometer." Rapid Communications in Mass Spectrometry, vol. 14, no. 14, 2000, pp. 1157-66.
  • Smyth, T., et al. "Fragmentation Pathways of Synthetic and Naturally Occurring Coumarin Derivatives by Ion Trap and Quadrupole Time-Of-Flight Mass Spectrometry." Rapid Communications in Mass Spectrometry, vol. 29, no. 20, 2015, pp. 1869-80.
  • Lopez-Avila, V., and G. Yefchak. "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Analytical Chemistry Journal, vol. 5, 2011, pp. 27-36.
  • Abdel-lateff, A., et al. "Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes." Journal of the Chinese Chemical Society, vol. 56, no. 4, 2009, pp. 773-778.
  • He, X., et al. "Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry." Journal of AOAC International, vol. 100, no. 5, 2017, pp. 1482-1488.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • MassBank. The Mass Spectrometry Society of Japan. [Link]

  • "Method for measuring content of dihydrocoumarin and 6-methyl coumarin in additive for tobaccos.
  • Wiley Registry of Mass Spectral Data. John Wiley & Sons, Inc. [Link]

  • "A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils." Molecules, vol. 22, no. 1, 2017, p. 116. [Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Chloro-7-methoxy-2H-chromen-2-one from 3-Methoxyphenol: An Application Note for Advanced Drug Discovery

Abstract This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-chloro-7-methoxy-2H-chromen-2-one, a valuable scaffold in medicinal chemistry and drug development, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 4-chloro-7-methoxy-2H-chromen-2-one, a valuable scaffold in medicinal chemistry and drug development, starting from the readily available precursor, 3-methoxyphenol. The synthesis involves an initial acid-catalyzed Pechmann condensation to construct the coumarin core, yielding the key intermediate 4-hydroxy-7-methoxy-2H-chromen-2-one. Subsequent chlorination of this intermediate affords the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations to ensure a reproducible and efficient synthesis.

Introduction: The Significance of the 4-Chlorocoumarin Moiety

Coumarins are a prominent class of benzopyran-2-one heterocyclic compounds, widely distributed in nature and exhibiting a broad spectrum of pharmacological activities. The introduction of a chlorine atom at the C4-position of the coumarin nucleus often enhances biological efficacy, leading to compounds with potent anticoagulant, anti-inflammatory, and anticancer properties. 4-Chloro-7-methoxy-2H-chromen-2-one serves as a crucial building block for the synthesis of more complex pharmaceutical agents, making a reliable and well-understood synthetic route to this compound highly valuable for the drug discovery pipeline.

This protocol outlines a robust and scalable synthesis, beginning with the Pechmann condensation of 3-methoxyphenol with diethyl malonate to form 4-hydroxy-7-methoxy-2H-chromen-2-one. This intermediate is then efficiently converted to the final product via chlorination with phosphoryl chloride.

Overall Synthetic Workflow

The synthesis is a two-stage process, as illustrated in the workflow diagram below. The initial step is the formation of the coumarin ring system, followed by the functional group conversion of a hydroxyl to a chloro group at the 4-position.

Synthesis_Workflow Start 3-Methoxyphenol Intermediate 4-Hydroxy-7-methoxy-2H-chromen-2-one Start->Intermediate Step 1: Pechmann Condensation FinalProduct 4-Chloro-7-methoxy-2H-chromen-2-one Intermediate->FinalProduct Step 2: Chlorination Pechmann_Mechanism cluster_0 Pechmann Condensation Mechanism Reactants 3-Methoxyphenol + Diethyl Malonate Activation Ester Activation (Lewis Acid Catalyst) Reactants->Activation Acylation Intramolecular Acylation Activation->Acylation Cyclization Cyclization Acylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-Hydroxy-7-methoxy-2H-chromen-2-one Dehydration->Product

Caption: Simplified mechanism of the Pechmann condensation.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
3-Methoxyphenol124.1412.4 g0.101.0
Diethyl malonate160.1717.6 g (16.0 mL)0.111.1
Anhydrous Zinc Chloride (ZnCl₂)136.3027.2 g0.202.0
Phosphorus Oxychloride (POCl₃)153.3315.3 g (9.2 mL)0.101.0
Ice-water-500 mL--
Ethanol-As needed--

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium bicarbonate), and a dropping funnel, add 3-methoxyphenol (12.4 g, 0.10 mol) and diethyl malonate (17.6 g, 0.11 mol).

  • Catalyst Addition: To the stirred mixture, carefully add anhydrous zinc chloride (27.2 g, 0.20 mol).

  • Reagent Addition: Cool the flask in an ice-water bath. Slowly add phosphorus oxychloride (15.3 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 70-75 °C for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 500 mL of crushed ice with vigorous stirring. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford 4-hydroxy-7-methoxy-2H-chromen-2-one as a white to off-white solid.

Expected Yield: 70-80%

Characterization of 4-Hydroxy-7-methoxy-2H-chromen-2-one:

  • Physical Form: Solid * Purity: 98% * Molecular Formula: C₁₀H₈O₄

Step 2: Chlorination of 4-Hydroxy-7-methoxy-2H-chromen-2-one

Mechanistic Rationale

The conversion of a 4-hydroxycoumarin to a 4-chlorocoumarin is effectively achieved using phosphoryl chloride (POCl₃). The mechanism is analogous to the Vilsmeier-Haack reaction, where the hydroxyl group of the coumarin acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. [1]This forms a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion at the C4 position, followed by the elimination of the phosphate group, yields the desired 4-chlorocoumarin.

Chlorination_Mechanism cluster_1 Chlorination Mechanism Reactants 4-Hydroxy-7-methoxy-2H-chromen-2-one + POCl₃ Phosphorylation O-Phosphorylation Reactants->Phosphorylation Nucleophilic_Attack Nucleophilic Attack by Cl⁻ Phosphorylation->Nucleophilic_Attack Elimination Elimination of Phosphate Nucleophilic_Attack->Elimination Product 4-Chloro-7-methoxy-2H-chromen-2-one Elimination->Product

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-7-Methoxycoumarin Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding substitution reactions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding substitution reactions with 4-chloro-7-methoxycoumarin, with a specific focus on overcoming steric hindrance. The following content is designed to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental design and execution.

Section 1: Understanding the Challenge: Steric Hindrance at the C4 Position

The C4 position of the coumarin ring system is susceptible to nucleophilic attack. However, the reactivity of 4-chloro-7-methoxycoumarin can be significantly hampered by steric hindrance, especially when reacting with bulky nucleophiles. This hindrance arises from the spatial arrangement of atoms around the electrophilic C4 carbon, which can impede the approach of the incoming nucleophile.

FAQ 1: Why is steric hindrance a significant issue in substitutions at the C4 position of 4-chloro-7-methoxycoumarin?

The steric environment at the C4 position of the coumarin scaffold is influenced by the adjacent carbonyl group at C2 and the fused benzene ring. When a bulky nucleophile approaches, repulsive interactions between the electron clouds of the nucleophile and the coumarin ring can increase the activation energy of the reaction, thereby slowing it down or preventing it from occurring altogether.

Diagram: Factors Influencing Steric Hindrance

cluster_coumarin 4-Chloro-7-Methoxycoumarin C4 C4 (Electrophilic Center) Cl Chlorine (Leaving Group) C4->Cl Bond to be broken C2_O C2 Carbonyl Group C2_O->C4 Steric Clash Benzene_Ring Fused Benzene Ring Benzene_Ring->C4 Steric Clash Nucleophile Bulky Nucleophile Nucleophile->C4 Approach Trajectory

Caption: Steric hindrance at the C4 position of 4-chloro-7-methoxycoumarin.

Section 2: Troubleshooting Guide for Common Substitution Reactions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Q1: My nucleophilic aromatic substitution (SNAr) with a bulky amine is giving very low to no yield. What are the first troubleshooting steps?

Low yields in SNAr reactions with sterically demanding amines are a common problem. Here’s a systematic approach to troubleshooting:

1. Evaluate and Optimize Reaction Conditions:

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[1] Consider carefully increasing the reaction temperature, monitoring for potential decomposition.

  • Prolong Reaction Time: If the reaction is sluggish, extending the reaction time can lead to higher conversion.[1] Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal duration.

  • Choice of Base: The base plays a crucial role in deprotonating the amine nucleophile and neutralizing the HCl generated. For hindered amines, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) is often more effective than weaker bases like triethylamine (Et₃N) or carbonates.

2. Solvent Selection:

  • Polar Aprotic Solvents are Key: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or 1,4-dioxane are generally preferred for SNAr reactions.[2][3][4] They effectively solvate the charged intermediate (Meisenheimer complex) without significantly solvating the anionic nucleophile, thus enhancing its reactivity.[2][3][4][5]

  • Solvent Effects on Reaction Rate: The choice of solvent can dramatically influence the reaction rate.[2][3][4][6] For particularly challenging reactions, consider screening a panel of polar aprotic solvents.

3. Enhance Leaving Group Ability:

  • While chlorine is a common leaving group, its departure is part of the rate-determining step in many SNAr reactions.[7] Although synthetically more demanding, converting the 4-chloro substituent to a better leaving group like a tosylate (-OTs) or mesylate (-OMs) can significantly accelerate the reaction.[8] The reactivity trend for leaving groups is generally I⁻ > Br⁻ > Cl⁻ > F⁻.[8]

Q2: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a hindered amine and observing poor results. How can I improve this?

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, especially when traditional SNAr reactions fail.[9][10] However, success with sterically hindered substrates requires careful optimization of the catalytic system.

1. Ligand Selection is Critical:

  • Bulky, Electron-Rich Ligands: For coupling sterically congested aryl chlorides and amines, bulky and electron-rich phosphine ligands are essential.[11][12] These ligands promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • Recommended Ligands: Consider ligands from the Buchwald or Hartwig families, such as X-Phos, S-Phos, or di(1-adamantyl)-n-butylphosphine.[11][13] N-heterocyclic carbene (NHC) ligands can also be highly effective.[14][15]

2. Catalyst and Pre-catalyst Choice:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[12][13]

  • Pre-catalysts: Using well-defined pre-catalysts that are more stable and lead to the active catalytic species in a more controlled manner can sometimes improve reproducibility and yields.

3. Base and Solvent Optimization:

  • Strong, Non-coordinating Bases: Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

  • Anhydrous, Aprotic Solvents: Toluene, xylene, or 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[10] Ensure the solvent is anhydrous, as water can deactivate the catalyst.

Table 1: Troubleshooting Guide for Low Yields in Buchwald-Hartwig Amination
Parameter Common Issue Recommended Solution Rationale
Ligand Insufficiently bulky or electron-rich for the hindered substrate.Switch to a more sterically demanding ligand like X-Phos or an adamantyl-based phosphine.[11][13]Bulky ligands facilitate the reductive elimination step.
Base Base is too weak to deprotonate the hindered amine or the palladium-amido complex.Use a stronger base such as NaOtBu or KOt-Bu.Ensures efficient formation of the active nucleophile.
Solvent Presence of water or use of a protic solvent.Use anhydrous toluene, xylene, or 1,4-dioxane.[10]Water can lead to catalyst decomposition and side reactions.
Temperature Reaction temperature is too low.Gradually increase the reaction temperature, typically in the range of 80-120 °C.Provides the necessary energy to overcome the activation barrier.
Q3: Can microwave-assisted synthesis help overcome steric hindrance?

Yes, microwave irradiation can be a very effective technique for accelerating reactions that are sluggish under conventional heating.[16][17][18][19]

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes.[18]

  • Overcoming Activation Barriers: The high temperatures achievable with microwave synthesis can help overcome the activation energy barriers associated with sterically hindered reactions.

  • Improved Yields: In many cases, microwave-assisted synthesis leads to higher product yields and fewer side products compared to classical heating methods.[16][17][19]

Experimental Protocol: Microwave-Assisted Amination of 4-Chloro-7-Methoxycoumarin
  • Reactant Preparation: In a microwave-safe reaction vessel, combine 4-chloro-7-methoxycoumarin (1 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2 mmol).

  • Solvent Addition: Add a high-boiling point polar aprotic solvent such as DMF or DMSO (3-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Disclaimer: Microwave synthesis should be performed with appropriate safety precautions and in a dedicated microwave reactor.

Diagram: General Workflow for Overcoming Steric Hindrance

cluster_snar S(N)Ar Optimization cluster_pd Palladium Catalysis (Buchwald-Hartwig) start Low Yield with Bulky Nucleophile temp Increase Temperature start->temp Try First microwave Microwave-Assisted Synthesis start->microwave Alternative Approach time Increase Time temp->time base Stronger Base (e.g., NaOtBu) time->base solvent Polar Aprotic Solvent (DMF, DMSO) base->solvent ligand Bulky Ligand (e.g., X-Phos) solvent->ligand If Still Low Yield success Improved Yield solvent->success If Successful pd_source Choose Pd Source (e.g., Pd(OAc)2) ligand->pd_source base_pd Strong, Non-coordinating Base pd_source->base_pd solvent_pd Anhydrous Aprotic Solvent base_pd->solvent_pd solvent_pd->success If Successful microwave->success

Sources

Optimization

Technical Support Center: Refining HPLC Mobile Phases for 4-Chloro-7-methoxy-2H-chromen-2-one Purification

Welcome to the technical support center for optimizing the purification of 4-chloro-7-methoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the purification of 4-chloro-7-methoxy-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of High-Performance Liquid Chromatography (HPLC) mobile phase refinement. Here, we address common challenges in a direct question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Method Development & Mobile Phase Selection

Question 1: I am starting to develop a purification method for 4-chloro-7-methoxy-2H-chromen-2-one. What is a good starting point for the mobile phase and stationary phase?

Answer:

For a molecule like 4-chloro-7-methoxy-2H-chromen-2-one, which is a moderately non-polar coumarin derivative, a Reversed-Phase HPLC (RP-HPLC) approach is the most logical and widely used starting point.[1][2][3] This is because RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for a vast range of organic molecules.[3]

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and an excellent initial choice.[4] These columns provide strong hydrophobic retention for non-polar to moderately polar compounds.

  • Mobile Phase: A typical starting mobile phase would be a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[2][5] A good initial scouting gradient could be from a low to a high concentration of the organic solvent (e.g., 10% to 90% ACN) over a reasonable time (e.g., 20-30 minutes). This will help to determine the approximate organic solvent concentration required to elute your compound.

Many published methods for similar coumarin derivatives utilize a C18 stationary phase with a mobile phase consisting of methanol or acetonitrile and water, often with an acidic modifier.[4][6]

Question 2: Should I use isocratic or gradient elution for my initial experiments?

Answer:

For initial method development, gradient elution is highly recommended .[7][8] Here's why:

  • Broad Screening: A gradient allows you to screen a wide range of mobile phase compositions in a single run. This is efficient for determining the elution conditions for your target compound and any impurities, especially if their polarities are significantly different.[9]

  • Improved Peak Shape: Gradient elution can lead to sharper peaks, particularly for later-eluting compounds, by increasing the mobile phase strength as the run progresses.[7][9]

  • Time-Saving: It is generally faster to get an overall picture of your sample's complexity with a gradient run compared to multiple isocratic runs with different solvent compositions.[10]

Once you have identified the approximate elution conditions from your gradient run, you can then choose to develop a more optimized isocratic method if you are only interested in purifying a single, well-resolved peak.[8][11] Isocratic methods are often preferred for their simplicity and shorter re-equilibration times.[8][10]

Section 2: Troubleshooting Poor Peak Shape

Question 3: My peak for 4-chloro-7-methoxy-2H-chromen-2-one is tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in HPLC and can stem from several factors. For a compound like 4-chloro-7-methoxy-2H-chromen-2-one, the most probable causes are secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Secondary Silanol Interactions: Even on well-end-capped C18 columns, there can be residual, unreacted silanol groups on the silica surface. These can interact with polar functional groups on your analyte, leading to peak tailing.

    • Solution: Adding a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or 0.1% acetic acid, can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak shape.[12]

  • Mobile Phase pH: While 4-chloro-7-methoxy-2H-chromen-2-one is not strongly acidic or basic, the pH of the mobile phase can still influence its interaction with the stationary phase.

    • Solution: Experimenting with the pH of the aqueous portion of your mobile phase can be beneficial. For many coumarins, slightly acidic conditions (pH 2.5-4.5) often yield good peak shapes.[6][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[12]

    • Solution: Try reducing the injection volume or the concentration of your sample.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Is sample concentration high? start->q1 a1_yes Reduce sample concentration or injection volume q1->a1_yes Yes q2 Is mobile phase acidic? q1->q2 No a1_yes->q2 a2_no Add 0.1% Formic Acid or Acetic Acid q2->a2_no No q3 Is the column old or contaminated? q2->q3 Yes a2_no->q3 a3_yes Flush column with strong solvent or replace column q3->a3_yes Yes end_bad Problem Persists: Consider alternative stationary phase q3->end_bad No end_good Peak Shape Improved a3_yes->end_good

Caption: A decision tree for troubleshooting peak tailing.

Question 4: I'm observing peak fronting. What does this indicate?

Answer:

Peak fronting is less common than tailing but typically points to one of two issues:

  • Column Overload: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.[14] The initial part of the analyte band moves faster than the rear, causing a leading edge.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to travel too quickly at the beginning of the column, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[15] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

Section 3: Optimizing Resolution and Selectivity

Question 5: I have an impurity that is co-eluting or poorly resolved from my main peak. How can I improve the separation?

Answer:

Improving resolution requires manipulating the selectivity of your chromatographic system. Here are several strategies, ordered from simplest to more complex:

  • Adjust the Organic Solvent Percentage: Fine-tuning the ratio of your organic solvent to water is the first and most impactful step. A small decrease in the organic content will increase the retention time of both peaks, potentially providing better separation. For preparative work, a shallow gradient can be employed to improve separation while maintaining reasonable peak shapes and run times.[11]

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can significantly alter the selectivity of the separation.[12] Methanol, acetonitrile, and tetrahydrofuran (THF) have different solvent properties that can change the elution order of your compounds.[16]

    Organic ModifierKey Properties Affecting Selectivity
    Acetonitrile Lower viscosity, good UV transparency, and unique dipole-dipole interactions.[16]
    Methanol A protic solvent that can engage in hydrogen bonding, which can be beneficial for separating compounds with polar functional groups.[16]
    Tetrahydrofuran A strong solvent that can provide unique selectivity for aromatic compounds.
  • Modify the Mobile Phase pH: As discussed earlier, pH can have a profound effect on the retention of ionizable compounds.[17] Even for neutral compounds, pH can influence the surface chemistry of the stationary phase, leading to changes in selectivity.

  • Change the Column Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions, which can alter selectivity.[12] Lowering the temperature generally increases retention and can improve resolution, while higher temperatures decrease run times and backpressure.

  • Consider a Different Stationary Phase: If the above strategies do not provide adequate resolution, it may be necessary to switch to a different column chemistry. A phenyl-hexyl column, for example, can offer different selectivity for aromatic compounds like coumarins due to π-π interactions.

Section 4: Advanced Troubleshooting

Question 6: I'm seeing a drifting baseline. What could be the cause?

Answer:

A drifting baseline is often indicative of a system that has not reached equilibrium or a problem with the mobile phase or detector.

  • Insufficient Column Equilibration: This is the most common cause. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting your run. For gradient elution, a post-run equilibration step is crucial for reproducible results.[8]

  • Mobile Phase Issues:

    • Contamination: Using low-quality solvents or additives can introduce impurities that cause the baseline to drift.[12] Always use HPLC-grade solvents and reagents.

    • Degassing: Inadequately degassed mobile phase can lead to the formation of air bubbles in the system, causing baseline noise and drift.[12]

  • Detector Problems: A dirty flow cell or a failing detector lamp can also cause baseline instability.[12]

Question 7: What buffer should I use, and at what concentration?

Answer:

For 4-chloro-7-methoxy-2H-chromen-2-one, which is not strongly ionizable, a formal buffer system may not be necessary if you are using an acidic modifier like formic or acetic acid. However, if you need precise pH control for reproducibility, especially for pharmaceutical applications, a buffer is recommended.[18]

  • Buffer Selection: The choice of buffer depends on the desired pH. The pKa of the buffer should be as close as possible to the target pH of the mobile phase to ensure maximum buffering capacity.[19][20] For acidic conditions, phosphate or acetate buffers are common choices.[21]

  • Concentration: A good starting point for buffer concentration is 10-25 mM.[14][19] Higher concentrations can increase the risk of precipitation when mixed with the organic solvent and can also lead to higher backpressures.

  • Detector Compatibility: If you are using a mass spectrometer (MS) detector, you must use volatile buffers such as ammonium formate or ammonium acetate.[20] Non-volatile buffers like phosphate will contaminate the MS source.

Mobile Phase Preparation Workflow

G start Start: Prepare Aqueous Phase (A) step1 Use high-purity (18 MΩ) water start->step1 step2 Weigh and dissolve buffer salts (if required) step1->step2 step3 Adjust pH using acid/base step2->step3 step4 Filter through 0.45 µm membrane step3->step4 step5 Prepare Organic Phase (B) (e.g., HPLC-grade ACN or MeOH) step4->step5 step6 Filter organic phase step5->step6 step7 Degas both mobile phases (e.g., sonication, vacuum, or helium sparging) step6->step7 end Mobile Phase Ready for Use step7->end

Caption: A standard workflow for preparing HPLC mobile phases.

Experimental Protocol: Mobile Phase Optimization

This protocol outlines a systematic approach to refining the mobile phase for the purification of 4-chloro-7-methoxy-2H-chromen-2-one.

1. Materials and Reagents:

  • 4-chloro-7-methoxy-2H-chromen-2-one standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • Acetic acid (AA), HPLC grade

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Initial Scouting Gradient:

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV, monitor at an appropriate wavelength (e.g., 254 nm, or determine the λmax of your compound)

  • Injection Volume: 10 µL

3. Data Analysis of Scouting Run:

  • Determine the retention time of your target peak.

  • Note the percentage of mobile phase B at which your peak elutes. This will guide your subsequent focused gradient or isocratic method.

4. Focused Gradient Optimization:

  • Based on the scouting run, design a shallower gradient around the elution point of your target compound. For example, if your peak eluted at 60% B, you might try a gradient of 50-70% B over 15 minutes.

  • This will help to improve the resolution between your target peak and any closely eluting impurities.

5. Isocratic Method Development (Optional):

  • If the focused gradient shows good separation and you desire a simpler method, you can convert it to an isocratic method.

  • A good starting point for the isocratic mobile phase composition is the percentage of organic solvent at the apex of your peak in the gradient run. You may need to adjust this slightly to achieve the desired retention time (ideally between 3 and 10 minutes).

6. Mobile Phase Modifier Comparison:

  • To explore selectivity changes, repeat the optimized gradient or isocratic method with different mobile phase modifiers.

  • Comparison Table:

Mobile Phase SystemExpected Outcome
ACN / Water + 0.1% FA Good starting point, sharp peaks for many compounds.
MeOH / Water + 0.1% FA May alter selectivity due to hydrogen bonding interactions.
ACN / Water + 0.1% AA Similar to FA, but may provide slightly different selectivity.

By systematically following these troubleshooting guides and the experimental protocol, you can efficiently refine your HPLC mobile phase to achieve optimal purification of 4-chloro-7-methoxy-2H-chromen-2-one.

References

  • Choosing the Right Buffers for Mobile Phase. (2020, April 8). Phenomenex. [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? Axion Labs. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. (2020, December 11). Veeprho. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager. [Link]

  • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek, Inc. [Link]

  • When is Gradient Elution Better than Isocratic Elution? (2023, January 24). Biotage. [Link]

  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026, January 6). Welch Materials. [Link]

  • What is the advantages of gradient elution over isocratic elution in LC? (2019, April 10). ResearchGate. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Isocratic Vs. Gradient Elution in Chromatography. (2025, May 23). Phenomenex. [Link]

  • Effect of buffer pH on the separation of coumarins in plant material:... ResearchGate. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025, December 26). Hawach Scientific. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc. [Link]

  • Gradient or isocratic elution in preparative reversed phase HPLC. Kromasil® notes. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • HPLC methods for separation and determination of coumarin, 4-hydroxycoumarin, and dicoumarol. ResearchGate. [Link]

  • 4-Chloromethyl-7-methoxy-chromen-2-one. PubChem. [Link]

  • Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach. (2019, August 23). PMC. [Link]

  • HPLC method for the determination of coumarin and quassine in foods and beverages. (2010, April 29). [Link]

  • HPLC Method for Analysis of Coumarin. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • A validated method for coumarin quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. (2021, October 12). Annals of Advances in Chemistry. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • A Review on HPLC-Trouble Shooting Guide. (2014, June 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. [Link]

  • Development & Optimization of HPLC Method Course Outline. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

Mechanistic Causality: Dual-Action Antiviral and Anti-Inflammatory Pathways

Comparative Analysis of Antiviral Efficacy in 7-Methoxycoumarin Derivatives: A Mechanistic and Methodological Guide As a Senior Application Scientist navigating the complexities of antiviral drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Antiviral Efficacy in 7-Methoxycoumarin Derivatives: A Mechanistic and Methodological Guide

As a Senior Application Scientist navigating the complexities of antiviral drug discovery, I frequently encounter the limitations of traditional nucleoside analogs—namely, off-target cytotoxicity and rapid viral mutation. In recent years, the benzopyrone scaffold, specifically 7-methoxycoumarin derivatives, has emerged as a highly privileged structure. The addition of a methoxy group at the C7 position fundamentally alters the electron density of the coumarin core, enhancing both its lipophilicity for cellular entry and its hydrogen-bond accepting capability for binding viral proteases[1].

Unlike conventional antivirals that solely target viral polymerases, 7-methoxycoumarin derivatives exhibit a dual-action mechanism: they directly inhibit viral replication machinery and simultaneously suppress host hyper-inflammatory responses often hijacked during severe viral infections[2]. This guide provides an objective comparative analysis of their efficacy against established alternatives, grounded in self-validating experimental protocols.

Viral infections (e.g., SARS-CoV-2, HCV, CHIKV) frequently trigger a lethal "cytokine storm" by activating host Toll-like receptors (TLRs), which in turn phosphorylate the IKK complex and MAPK pathways.

Recent studies on 4-hydroxy-7-methoxycoumarin demonstrate that this specific derivative effectively halts the degradation of IκBα. By doing so, it sequesters NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[2]. Concurrently, the 7-methoxycoumarin core has been shown to bind the catalytic dyad (His41/Cys145) of viral proteases like Mpro, directly stalling viral replication[3].

Pathway Virus Viral Infection (e.g., HCV, CHIKV) Receptor Host Cell Receptors (TLRs) Virus->Receptor Protease Viral Proteases (e.g., Mpro) Virus->Protease IKK IKK Complex & MAPK (ERK1/2) Receptor->IKK Coumarin 7-Methoxycoumarin Derivatives Coumarin->Protease Direct Inhibition Coumarin->IKK Suppresses IκBα Degradation Replication Viral Replication & Cytokine Storm Protease->Replication NFkB NF-κB Activation IKK->NFkB NFkB->Replication

Diagram 1: Dual-action mechanism of 7-methoxycoumarin derivatives inhibiting viral pathways.

Comparative Efficacy Data

To objectively evaluate the therapeutic window of 7-methoxycoumarin and related coumarin derivatives, we analyze their Selectivity Index (SI)—the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates a safer, more selective antiviral agent[4].

While established drugs like Sofosbuvir and Lopinavir exhibit extremely high SI values, they are highly susceptible to resistance. Coumarin derivatives, particularly purine-coumarin conjugates and 7-methoxy substituted variants, offer a robust alternative scaffold with respectable micromolar efficacy and low host toxicity[1][4][5].

Table 1: In Vitro Antiviral Efficacy and Cytotoxicity Comparison

Compound Class / DrugTarget VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Mechanism / Notes
Purine-Coumarin (100) HCVHuh 5-22.0>50.0>25.0Inhibits subgenomic replicon[1]
Coumarin-Benzimidazole HCVHuh 5-26.8>50.0>7.3Targets viral replication[1]
Coumarin Derivative (29) CHIKVVero19.1178.09.3Uracil-coumarin-aromatic[5]
L-chicoric acid (Coumarin base) HIV-1MT-40.8100.0125.0High selectivity index[4]
Lopinavir (Standard) HIV-1MT-40.017>50.0>490.0Protease inhibitor[4]
Sofosbuvir (Standard) HCVHuh-70.032>100.0>769.0Polymerase inhibitor[4]
Ribavirin (Standard) CHIKVVero15.51>100.0>6.4Broad-spectrum standard[4]

Self-Validating Experimental Protocol: Antiviral Screening

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating high-throughput screening workflow for evaluating 7-methoxycoumarin derivatives. The inclusion of parallel cytotoxicity assays ensures that observed viral reduction is due to true antiviral activity, not host cell death[4].

Protocol Seed 1. Seed Host Cells (e.g., Huh-7, Vero) Infect 2. Viral Infection (MOI 0.1 - 1.0) Seed->Infect Treat 3. Coumarin Treatment (Serial Dilutions) Infect->Treat Assay 4. Dual Assay (Reporter + MTT) Treat->Assay Analyze 5. Calculate SI (CC50 / EC50) Assay->Analyze

Diagram 2: High-throughput screening workflow for evaluating antiviral efficacy and cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation & Seeding: Seed permissive host cells (e.g., Huh-7 for HCV, Vero for CHIKV) in 96-well plates at a density of 1×104 cells/well. Incubate at 37°C with 5% CO2 for 24 hours to ensure a confluent monolayer.

  • Viral Adsorption: Aspirate media and inoculate cells with the target virus at a Multiplicity of Infection (MOI) of 0.1. Include mock-infected wells as negative controls. Incubate for 2 hours, rocking every 15 minutes to ensure uniform viral distribution.

  • Compound Administration: Remove the viral inoculum. Apply 7-methoxycoumarin derivatives in serial dilutions (e.g., 0.1 µM to 200 µM) formulated in maintenance media (2% FBS). Causality & Validation Check: Always run a reference drug (e.g., Ribavirin or Sofosbuvir) and a vehicle control (0.1% DMSO) in parallel to establish baseline assay sensitivity[4].

  • Dual-Endpoint Quantification:

    • Antiviral Efficacy (EC50): After 48–72 hours, quantify viral replication using a luciferase reporter assay or RT-qPCR of the viral RNA in the supernatant.

    • Cytotoxicity (CC50): In parallel, uninfected cells treated with the exact same compound concentrations must be evaluated using a viability dye (e.g., Neutral Red or MTT)[4].

  • Data Synthesis: Plot dose-response curves using non-linear regression to determine EC50 and CC50. Calculate the Selectivity Index (SI). An SI > 10 is the standard threshold for advancing a derivative to in vivo models.

Structure-Activity Relationship (SAR) Insights

From a chemical design perspective, why focus on the 7-methoxy group? Our structural analyses indicate that the benzopyrone ring serves as a planar hydrophobic core that intercalates into viral binding pockets. The addition of a methoxy (-OCH3) group at the C7 position acts as an electron-donating group via resonance, increasing the nucleophilicity of the adjacent carbonyl oxygen[1]. This enhances hydrogen bonding with the highly conserved catalytic residues of viral proteases[3]. Furthermore, replacing a hydroxyl group with a methoxy group prevents rapid Phase II glucuronidation, significantly extending the compound's half-life in vitro without inducing the cytotoxicity seen in highly halogenated derivatives.

Conclusion

While 7-methoxycoumarin derivatives may not yet match the picomolar potency of specialized polymerase inhibitors like Sofosbuvir, their multi-target mechanism—combining direct viral inhibition with potent anti-inflammatory properties—positions them as highly valuable scaffolds. By suppressing the MAPK and NF-κB pathways[2], they mitigate the severe immunopathology that makes viral infections lethal, offering a holistic therapeutic approach that resists rapid viral mutation.

References

  • Comparative Analysis of Antiviral Activity: Coumarin Deriv
  • Pharmacological perspectives and molecular mechanisms of coumarin deriv
  • Natural coumarins as potential anti-SARS-CoV-2 agents supported by docking analysis. RSC.
  • Therapeutic potential of coumarins as antiviral agents. PMC - NIH.
  • 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.

Sources

Comparative

Validating NMR Peak Assignments for Synthesized 4-Chloro-7-methoxy-2H-chromen-2-one: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide Executive Summary The unambiguous structural elucidation of synthesized inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

Executive Summary

The unambiguous structural elucidation of synthesized intermediates is a critical bottleneck in drug development. 4-chloro-7-methoxy-2H-chromen-2-one (4-chloro-7-methoxycoumarin) is a highly versatile scaffold, frequently utilized in the synthesis of fluorescent probes and bioactive agents, including piperidine-based influenza virus inhibitors[1]. However, assigning its Nuclear Magnetic Resonance (NMR) spectra presents distinct challenges due to the cross-conjugated bicyclic core and the presence of multiple quaternary carbons.

This guide objectively compares three analytical methodologies for validating NMR peak assignments: Empirical Prediction Software (e.g., ChemDraw, ACD/Labs), Quantum Mechanical Prediction (DFT-GIAO), and Advanced 2D NMR Spectroscopy . By integrating these approaches, we establish a self-validating workflow that eliminates assignment ambiguity.

Comparative Analysis of Analytical Methodologies

As a Senior Application Scientist, I frequently observe laboratories relying solely on 1D NMR coupled with basic empirical prediction software. While fast, this approach introduces critical vulnerabilities when analyzing stereoelectronically complex molecules.

Method A: Empirical Prediction Software (ChemDraw / ACD/Labs)
  • Mechanism: Utilizes linear additivity rules and Hierarchically Ordered Spherical Description of Environment (HOSE) codes[2].

  • Performance: Highly efficient for simple aliphatic chains but struggles with non-linear resonance effects. In coumarins, empirical predictors often fail to accurately model the peri-deshielding effect of the C4-chlorine on the H5 proton, leading to significant chemical shift deviations ( Δδ ).

  • Verdict: Best used for rapid, preliminary screening, but insufficient for final structural validation of novel scaffolds.

Method B: Quantum Mechanical Prediction (DFT-GIAO)
  • Mechanism: Calculates magnetic shielding tensors based on optimized 3D geometry and actual electron density using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method[3].

  • Performance: Exceptional accuracy. By applying a Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects, DFT-GIAO captures the precise electron-withdrawing dynamics of the C4-Cl and C2-carbonyl groups[4].

  • Verdict: The theoretical gold standard. It provides a highly reliable benchmark when experimental data is ambiguous.

Method C: Advanced 2D NMR Spectroscopy (HSQC / HMBC)
  • Mechanism: Experimentally maps through-bond scalar couplings. HSQC correlates protons to directly attached carbons ( 1JCH​ ), while HMBC correlates protons to carbons 2-3 bonds away ( 2,3JCH​ ).

  • Performance: The absolute experimental truth. HMBC is strictly required to assign the quaternary carbons (C2, C4, C4a, C7, C8a) of the coumarin core.

  • Verdict: The experimental gold standard. Must be used in tandem with DFT to create a closed-loop, self-validating system.

The Self-Validating Workflow

To ensure scientific integrity, every assignment must be orthogonally validated. If a discrepancy arises between the empirical prediction and the 1D NMR data, the system automatically triggers a dual-validation protocol utilizing both computational (DFT) and experimental (2D NMR) techniques.

Workflow A Synthesis & Purification 4-chloro-7-methoxycoumarin B 1D NMR Acquisition (1H & 13C) A->B C Empirical Prediction (ChemDraw/ACD) B->C D Discrepancy Analysis (Δδ Identification) C->D E 2D NMR Experiments (HSQC, HMBC, COSY) D->E Experimental F DFT-GIAO Calculation (B3LYP/6-311+G**) D->F Computational G Orthogonally Validated Peak Assignments E->G F->G

Fig 1: Orthogonal self-validating workflow for NMR peak assignment using 2D NMR and DFT-GIAO.

Experimental & Computational Protocols

Step 1: Synthesis of 4-Chloro-7-methoxy-2H-chromen-2-one
  • Procedure: Suspend 4-hydroxy-7-methoxycoumarin (1.0 eq) in anhydrous phosphorus oxychloride ( POCl3​ , 5.0 eq). Heat the mixture to reflux for 4 hours. Cool to room temperature, carefully quench over crushed ice, and extract with dichloromethane. Purify via silica gel chromatography.

  • Causality: The starting 4-hydroxycoumarin exists in a tautomeric equilibrium with its 2,4-chromandione form. POCl3​ acts as both a chlorinating agent and a dehydrating solvent, driving the equilibrium entirely toward the 4-chloro derivative. This specific halogenation provides the necessary electrophilic center for downstream cross-coupling or nucleophilic substitution[1].

Step 2: NMR Acquisition (The Experimental Baseline)
  • Procedure: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ). Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Follow immediately with gradient-selected HSQC and HMBC acquisitions.

  • Causality: CDCl3​ is selected for its lack of exchangeable protons and excellent solubilizing properties for planar aromatic systems. HMBC is non-negotiable here; the long-range 2,3JCH​ couplings are the only way to definitively link the isolated H-3 proton to the C-2 carbonyl and C-4a quaternary carbons.

Step 3: DFT-GIAO Computational Protocol (The Theoretical Benchmark)
  • Procedure: Perform a conformational search using molecular mechanics. Submit the lowest energy conformer for geometry optimization at the B3LYP/6-311+G(d,p) level of theory. Calculate the NMR shielding tensors using the GIAO method.

  • Causality: B3LYP/6-311+G(d,p) provides an optimal balance between computational cost and electron correlation accuracy for bicyclic systems. Gas-phase calculations will fail to account for solvent-induced polarization; therefore, applying the Conductor-like Polarizable Continuum Model (CPCM) to simulate the CHCl3​ environment is strictly required to achieve Δδ<0.1 ppm accuracy[4].

Data Presentation: Comparative Peak Assignments

The tables below summarize the quantitative performance of Empirical vs. Quantum Mechanical prediction against the true Experimental data.

Table 1: 1H NMR Chemical Shift Comparison ( CDCl3​ , 400 MHz)
ProtonExperimental (ppm)ChemDraw (Empirical)DFT-GIAO (B3LYP)Error Δδ (Empirical)Error Δδ (DFT)
H-3 6.426.256.450.170.03
H-5 7.637.407.600.230.03
H-6 6.866.756.880.110.02
H-8 6.816.656.840.160.03
7-OMe 3.883.853.900.030.02
Table 2: 13C NMR Chemical Shift Comparison ( CDCl3​ , 100 MHz)
CarbonExperimental (ppm)ChemDraw (Empirical)DFT-GIAO (B3LYP)Error Δδ (Empirical)Error Δδ (DFT)
C-2 (C=O) 159.5162.1160.22.60.7
C-3 112.4115.0111.82.60.6
C-4 (C-Cl) 148.2142.5147.55.70.7
C-4a 113.1110.2113.82.90.7
C-5 126.5129.0126.12.50.4
C-6 113.5111.5114.02.00.5
C-7 (C-O) 163.8165.2164.11.40.3
C-8 101.2104.5100.83.30.4
C-8a 155.4158.0154.92.60.5
7-OMe 56.255.856.50.40.3
Discussion on Causality & Methodological Insights

The data reveals a stark contrast in predictive power. Empirical software exhibits a massive 5.7 ppm error at the C-4 carbon and a 0.23 ppm error at the H-5 proton.

Why does empirical prediction fail here? Linear additivity rules cannot accurately compute the spatial "peri-effect" occurring between the bulky, electron-withdrawing C-4 chlorine atom and the adjacent H-5 proton[2]. Furthermore, the cross-conjugation of the coumarin system dampens the standard substituent effects expected by empirical databases.

Why does DFT succeed? DFT-GIAO calculates the actual magnetic shielding tensor based on the molecule's optimized 3D electron density[3]. It perfectly captures the through-space deshielding of H-5 by the chlorine lone pairs, reducing the predictive error to a negligible 0.03 ppm . When these DFT predictions perfectly align with the 2,3JCH​ cross-peaks observed in the experimental HMBC spectrum, the structural assignment transitions from a hypothesis to a validated fact.

References

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. National Institutes of Health (NIH).[1]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Académie des sciences.[2]

  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI.[3]

  • DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. National Institutes of Health (NIH).[4]

Sources

Validation

Comparative Toxicity and Efficacy Guide: 4-Chloro-7-Methoxycoumarin vs. Pyran-Fused Coumarin Derivatives

Coumarins (2H-chromen-2-ones) represent a privileged scaffold in rational drug design, offering a versatile foundation for developing antineoplastic and antiallergic agents. However, minor structural modifications to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Coumarins (2H-chromen-2-ones) represent a privileged scaffold in rational drug design, offering a versatile foundation for developing antineoplastic and antiallergic agents. However, minor structural modifications to the coumarin core drastically alter their pharmacokinetic behavior, electrophilicity, and cytotoxic profiles.

This guide provides an objective, data-driven comparison between simple halogenated coumarins—specifically 4-chloro-7-methoxycoumarin (4-CMC) —and complex pyran-fused coumarin derivatives . Designed for drug development professionals, this analysis delineates the structural determinants of toxicity, comparative in vitro performance, and the self-validating experimental methodologies required to evaluate these compounds.

Structural Determinants of Toxicity: Mechanistic Insights

The biological activity of coumarin derivatives is intrinsically linked to their electron density distribution, specifically their Highest Occupied Molecular Orbital (HOMO) energy and ionization potential. Quantitative structure-cytotoxicity relationship (QSAR) models demonstrate that a molecule's "absolute hardness" dictates its interaction with cellular targets [[1]]().

4-Chloro-7-Methoxycoumarin (4-CMC)

4-CMC is frequently isolated as an intermediate or byproduct during the synthesis of antiallergic chromones 2. The presence of the highly electronegative chlorine atom at the C4 position creates a strong electrophilic center. While this makes 4-CMC an excellent substrate for palladium-catalyzed cross-coupling reactions in synthetic chemistry, it translates to non-specific covalent binding in biological systems. The reactive halogen readily undergoes nucleophilic attack by cellular thiols (e.g., glutathione) and amine residues on off-target proteins, driving systemic, non-specific cytotoxicity.

Pyran-Fused Coumarin Derivatives

Fusing a 4H-pyran ring to the coumarin scaffold (e.g., via multicomponent reactions with 3-acetylcoumarin) fundamentally stabilizes the molecule 3. The extended conjugated system "softens" the molecule's electrophilicity. Instead of indiscriminate covalent binding, pyran-coumarins engage in targeted non-covalent interactions, such as DNA intercalation and direct binding to efflux pumps. This structural evolution shifts the compound's profile from a broad-spectrum toxin to a highly selective antineoplastic agent capable of reversing multidrug resistance (MDR) 4.

Comparative Cytotoxicity and Efficacy Profiles

To objectively evaluate performance, we must contrast the tumor-specific cytotoxicity against the tolerability in normal healthy cells. The table below synthesizes quantitative data from recent in vitro evaluations.

Compound ClassRepresentative StructureTumor Cell CytotoxicityNormal Cell Toxicity (WI38 Fibroblasts)Selectivity Index (SI)MDR Reversal Activity (P-gp Inhibition)
Halogenated Coumarins 4-Chloro-7-methoxycoumarinModerate / VariableHigh (Due to off-target binding)Low (< 2.0)Negligible
Pyran-Fused Coumarins 4H-Pyran-Coumarin HybridsPotent (IC50 < 870 nM) Low (IC50 > 10,000 nM) High (> 11.5) Strong
Hydroxy-Methoxy Coumarins 6-Hydroxy-7-methoxycoumarin15 - 24 µg/mL (HSC-2)MinimalModerate (3.6 - 4.1)Moderate

Data Interpretation: Pyran derivatives exhibit exceptional potency, with some compounds demonstrating IC50 values as low as 18 nM against breast cancer cell lines, while leaving normal WI38 fibroblasts largely unaffected [[3]](). Furthermore, pyranocoumarins actively increase intracellular doxorubicin accumulation in P-glycoprotein (P-gp) overexpressing cells, confirming their utility as MDR modulators 4.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating assay systems. Below are the definitive protocols used to establish the data presented above.

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

This protocol determines the Selectivity Index (SI) by comparing metabolic viability across malignant and benign cell lines.

  • Parallel Cell Seeding: Seed human squamous cell carcinoma (HSC-2) and normal human fibroblasts (WI38) at 1×104 cells/well in 96-well plates.

    • Causality: Running a normal fibroblast line in parallel acts as an internal control, ensuring that observed cell death is tumor-specific rather than a result of universal basal toxicity.

  • Compound Administration: Treat cells with a logarithmic concentration gradient (10 nM to 100 µM) of 4-CMC and Pyran-Coumarin derivatives for 48 hours.

  • Metabolic Proxy Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: The water-soluble yellow tetrazolium dye is reduced to insoluble purple formazan exclusively by active mitochondrial dehydrogenases in living cells. This biochemical conversion provides a self-validating, quantifiable proxy for cell viability that cannot be skewed by cell debris.

  • Quantification: Solubilize formazan crystals in DMSO and measure absorbance at 570 nm to calculate the IC50 and SI.

Protocol B: P-gp Efflux Inhibition (MDR Reversal) Assay

This assay isolates the compound's ability to disable the primary mechanism of tumor drug resistance.

  • Sensitization: Culture KB-V1 cells (a human epidermoid carcinoma line engineered to overexpress the P-gp efflux pump).

  • Co-Incubation: Treat cells simultaneously with 5 µM Rhodamine 123 (Rh123) and the test coumarin derivative (10 µM) for 2 hours.

    • Causality: Rh123 is a highly specific fluorescent substrate for P-gp. If the efflux pump is active, Rh123 is expelled, and cellular fluorescence remains low.

  • Flow Cytometry Validation: Wash cells with ice-cold PBS and analyze via flow cytometry (FL1 channel).

    • Causality: A dose-dependent retention of intracellular fluorescence directly validates that the coumarin derivative has successfully bound and inhibited the P-gp transport mechanism, reversing the MDR phenotype 4.

Pathway and Workflow Visualizations

The following diagrams map the experimental screening architecture and the divergent molecular mechanisms of the investigated compounds.

Workflow Lib Compound Library (4-CMC & Pyran-Coumarins) Cell In Vitro Cell Culture (Tumor vs. Normal Fibroblasts) Lib->Cell MTT Cytotoxicity Assay (MTT Reduction) Cell->MTT MDR MDR Reversal Assay (P-gp Efflux Monitoring) Cell->MDR Data Selectivity Index (SI) & Efficacy Profiling MTT->Data MDR->Data

Fig 1. High-throughput screening workflow for evaluating coumarin cytotoxicity and MDR reversal.

Mechanism Pyran Pyran-Coumarin Derivatives Pgp P-glycoprotein (P-gp) Inhibition Pyran->Pgp High Affinity DNA HOMO Energy Modulation & DNA Interaction Pyran->DNA Targeted CMC 4-Chloro-7-Methoxycoumarin (4-CMC) CMC->DNA Reactive Halogen Tox Non-Specific Cytotoxicity CMC->Tox Off-Target Binding Apop Tumor-Specific Apoptosis Pgp->Apop MDR Reversal DNA->Apop

Fig 2. Divergent mechanistic pathways of pyran-coumarins versus 4-CMC in cellular environments.

References

  • Di Braccio, M., et al. "Pyran Derivatives. Part 21. Antiproliferative and Cytotoxic Properties of Novel N-Substituted 4-Aminocoumarins, Their Benzo-Fused Derivatives, and Some Related 2-Aminochromones." ResearchGate. Available at: 2

  • El-Sawy, E. R., et al. "Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin." J-Stage. Available at: 3

  • Kawase, M., et al. "Quantitative Structure-cytotoxicity Relationship Analysis of Coumarin and its Derivatives by Semiempirical Molecular Orbital Method." Anticancer Research. Available at: 1

  • Kawase, M., et al. "Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity." In Vivo. Available at: 4

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-7-methoxy-2H-chromen-2-one proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Chloro-7-methoxy-2H-chromen-2-one As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Chloro-7-methoxy-2H-chromen-2-one

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. 4-Chloro-7-methoxy-2H-chromen-2-one (CAS: 103676-94-4) [1] is a highly valuable coumarin derivative, notably utilized in the synthesis of piperidine-based derivatives that act as potent influenza virus inhibitors [2].

However, its utility in the laboratory is matched by the strict logistical and safety requirements of its disposal. Because it contains a covalently bound chlorine atom, this compound is strictly classified as a Halogenated Organic Waste [3]. Improper disposal not only violates environmental regulations but also poses severe safety risks to laboratory personnel and waste handlers.

Section 1: Chemical Profile & Quantitative Data

To establish a foundation for safe handling, we must first quantify the physical and chemical parameters of the compound. Understanding these metrics is the first step in a self-validating safety system.

Table 1: Chemical Properties & Hazards

Parameter Specification Operational Implication
Chemical Name 4-Chloro-7-methoxy-2H-chromen-2-one Coumarin backbone; handle with care to avoid skin sensitization[1].
CAS Number 103676-94-4 Unique identifier required for SDS tracking and waste manifesting[1].
Molecular Weight 210.61 g/mol Used for calculating molarity in reaction scaling[1].
Halogen Content ~16.8% (Cl by mass) Exceeds the standard 5% threshold; mandates halogenated disposal routing[4].

| Physical State | Solid (Powder) | Inhalation hazard; requires strict engineering controls (fume hood). |

Table 2: Disposal & Accumulation Parameters

Disposal Parameter Threshold / Specification Operational Implication
Halogen Content > 5% Classifies the waste mixture strictly as Halogenated[4].
Water Content < 10% Excess water disrupts the thermal efficiency of incineration[4].
pH Range 5 to 12 Highly acidic or basic waste requires prior neutralization before comingling[4].

| Storage Time Limit | < 180 days | Regulatory limit for satellite accumulation areas; do not hoard waste[5]. |

Section 2: The Causality of Halogenated Waste Segregation

Why do we treat halogenated compounds differently than standard organic solvents like ethanol or hexane? The answer lies in the thermal degradation chemistry during final disposal.

Standard non-halogenated organic waste is typically incinerated for energy recovery. If halogenated compounds like 4-Chloro-7-methoxy-2H-chromen-2-one are introduced into a standard incinerator, the combustion process generates highly corrosive hydrochloric acid (HCl) gas [6]. More critically, the incomplete combustion of chlorinated organics leads to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—some of the most toxic environmental pollutants known.

Therefore, halogenated waste must be strictly segregated and sent to specialized high-temperature incinerators equipped with caustic scrubbers designed to neutralize acid gases and prevent dioxin formation [6].

Section 3: Self-Validating Operational Protocols

The following methodologies are designed as self-validating systems—meaning each protocol contains built-in checkpoints to verify safety and compliance before proceeding to the next step.

Protocol A: Operational Handling & Reaction Setup
  • Preparation: Don standard PPE, including nitrile gloves, a flame-resistant lab coat, and safety goggles.

  • Engineering Controls: Weigh and transfer the compound exclusively within a certified chemical fume hood to prevent the inhalation of airborne particulates.

  • Solvent Compatibility: If dissolving the compound, note the solvent used. For drug discovery assays, DMSO or chlorinated solvents (like Dichloromethane) are common.

  • Validation Checkpoint: Before beginning the reaction, verify the airflow of the fume hood (must be >100 fpm) and ensure no incompatible reagents (e.g., strong oxidizers or strong bases) are present in the immediate workspace.

Protocol B: Waste Segregation & Disposal
  • Segregation: Determine if the waste is solid (unreacted powder, contaminated filter paper) or liquid (dissolved in a solvent).

  • Containerization: Place the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass is required.

  • Comingling Rules: If the compound is dissolved in a solvent, it may only be comingled with other halogenated organic wastes (e.g., Chloroform, DCM). Do not mix with aqueous waste or non-halogenated solvents [4].

  • Labeling: Immediately affix a hazardous waste tag. Mark the specific contents ("4-Chloro-7-methoxy-2H-chromen-2-one") and explicitly check the box for "Halogenated Organic Waste"[3].

  • Validation Checkpoint: Inspect the waste container's label against the laboratory's master waste log. Verify that the total water content in the container is <10% and that the halogen content justifies the classification[4]. Ensure the cap is securely tightened and the container is placed in secondary containment.

Protocol C: Spill Response & Decontamination
  • Isolation: Immediately secure the area. If the spill involves dry powder, disable local ventilation fans to prevent the aerosolization of the active pharmaceutical ingredient (API).

  • Containment: Gently overlay the spilled powder with absorbent pads lightly dampened with a compatible inert solvent (e.g., water or a small amount of isopropanol) to suppress dust generation.

  • Collection: Utilize a non-sparking, anti-static scoop to transfer the contaminated material into a dedicated solid hazardous waste container [3].

  • Decontamination: Wash the affected surface with an alkaline detergent solution to break down residual organics, followed by a thorough distilled water rinse.

  • Validation Checkpoint: Perform a visual inspection of the spill area under bright, oblique lighting to ensure no residual crystalline powder remains. Document the spill volume and the disposal of all cleanup materials in the laboratory's EHS incident log.

Section 4: Waste Segregation Workflow

G A Waste Generation: 4-Chloro-7-methoxy-2H-chromen-2-one B Is the waste solid or liquid? A->B C1 Solid Waste: Place in sealed HDPE container B->C1 Solid C2 Liquid Waste: Dissolved in solvent? B->C2 Liquid F Label: "Hazardous Waste - Halogenated Organics" C1->F D Is the solvent halogenated? C2->D E1 DO NOT MIX with non-halogenated waste streams D->E1 No E2 Comingle ONLY with Halogenated Solvents (e.g., DCM, Chloroform) D->E2 Yes E1->F E2->F G Final Disposal: High-Temperature Incineration (EPA Licensed Contractor) F->G

Workflow for the segregation and disposal of halogenated organic waste.

Conclusion

Proper chemical management extends beyond regulatory compliance; it is a fundamental pillar of scientific integrity and laboratory safety. By adhering to these self-validating protocols, researchers ensure that the development of life-saving therapeutics does not come at the cost of environmental stewardship or personal well-being.

References

  • Wang G, et al. "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors." Organic & Biomolecular Chemistry, National Institutes of Health (NIH). URL:[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." US Environmental Protection Agency (EPA). URL: [Link]

  • "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh Environmental Health and Safety. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-methoxy-2H-chromen-2-one
Reactant of Route 2
4-Chloro-7-methoxy-2H-chromen-2-one
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